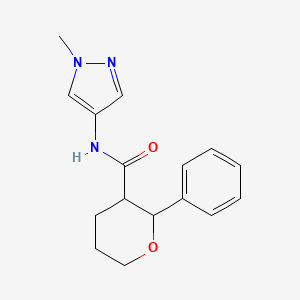
(2-Chloro-5-methylsulfanylphenyl)-(3-methoxypiperidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Chloro-5-methylsulfanylphenyl)-(3-methoxypiperidin-1-yl)methanone, also known as CMP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
作用机制
(2-Chloro-5-methylsulfanylphenyl)-(3-methoxypiperidin-1-yl)methanone acts as a positive allosteric modulator of the GABA-A receptor, which is responsible for inhibitory neurotransmission in the brain. By enhancing the activity of the GABA-A receptor, this compound increases the inhibitory effects of GABA, resulting in the suppression of neuronal excitability and the reduction of seizures, pain, and inflammation.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to decrease the release of glutamate, a neurotransmitter that is involved in neuronal excitability and can cause damage to neurons when overproduced. This compound also increases the release of GABA, which has an inhibitory effect on neuronal activity. These effects contribute to the anticonvulsant, analgesic, and anti-inflammatory properties of this compound.
实验室实验的优点和局限性
The advantages of (2-Chloro-5-methylsulfanylphenyl)-(3-methoxypiperidin-1-yl)methanone in lab experiments include its high potency and selectivity for the GABA-A receptor, which makes it a useful tool for studying the role of the GABA-A receptor in various physiological and pathological conditions. However, this compound has limitations in terms of its solubility and stability, which can affect its bioavailability and efficacy in vivo.
未来方向
For the research of (2-Chloro-5-methylsulfanylphenyl)-(3-methoxypiperidin-1-yl)methanone include the development of more stable and bioavailable analogs, the investigation of its potential as a treatment for other neurological and psychiatric disorders, and the exploration of its effects on other neurotransmitter systems. Additionally, the use of this compound in combination with other drugs may lead to the development of more effective treatments for various conditions.
In conclusion, this compound is a promising compound that has potential therapeutic applications in various scientific research studies. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively, and future directions for research include the development of more stable and bioavailable analogs and the investigation of its potential as a treatment for other neurological and psychiatric disorders.
合成方法
The synthesis of (2-Chloro-5-methylsulfanylphenyl)-(3-methoxypiperidin-1-yl)methanone involves the reaction of 2-chloro-5-methylthiophenol with 3-methoxypiperidine-4-carboxaldehyde in the presence of a base. The resulting product is then treated with acid to yield this compound. This method has been optimized to produce high yields of pure this compound.
科学研究应用
(2-Chloro-5-methylsulfanylphenyl)-(3-methoxypiperidin-1-yl)methanone has shown potential therapeutic applications in various scientific research studies. It has been found to have anticonvulsant, analgesic, and anti-inflammatory properties. Studies have also shown that this compound has potential as a treatment for depression and anxiety disorders.
属性
IUPAC Name |
(2-chloro-5-methylsulfanylphenyl)-(3-methoxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2S/c1-18-10-4-3-7-16(9-10)14(17)12-8-11(19-2)5-6-13(12)15/h5-6,8,10H,3-4,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXJHDAFDBRRTEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCN(C1)C(=O)C2=C(C=CC(=C2)SC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methyl]-1,3-benzothiazole](/img/structure/B7544646.png)

![4-[4-(Imidazo[1,2-a]pyrimidine-2-carbonyl)-1,4-diazepan-1-yl]benzonitrile](/img/structure/B7544656.png)
![4-[[2-(5-Methylfuran-2-yl)-1,3-thiazol-4-yl]methyl]thiomorpholine](/img/structure/B7544659.png)
![2-Fluoro-6-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]benzonitrile](/img/structure/B7544669.png)
![ethyl 2-[[(E)-3-(1-methylpyrazol-4-yl)prop-2-enoyl]-propan-2-ylamino]acetate](/img/structure/B7544671.png)
![1-[(4-Ethyl-1,2,4-triazol-3-yl)methyl]-3-(6-piperidin-1-ylpyridin-3-yl)urea](/img/structure/B7544674.png)
![ethyl 2-[[(E)-3-(furan-2-yl)prop-2-enoyl]-propan-2-ylamino]acetate](/img/structure/B7544676.png)
![[3-(Dimethylamino)piperidin-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B7544687.png)
![2-Azabicyclo[2.2.1]heptan-2-yl-(1-pyridin-2-ylpiperidin-3-yl)methanone](/img/structure/B7544690.png)
![N-[3-(3-cyano-4-oxochromen-2-yl)phenyl]propanamide](/img/structure/B7544693.png)
![2-(dimethylamino)-N-[[3-[2-(dimethylamino)ethoxy]phenyl]methyl]pyridine-4-carboxamide](/img/structure/B7544699.png)
